Structural Differentiation: Diethylsulfamoyl Substituent vs. Unsubstituted, Monoethyl, and Butyl Sulfamoyl Analogs
The compound features an N,N-diethylsulfamoyl group at the 6-position of the benzothiazole ring, differentiating it from the unsubstituted sulfamoyl analog (N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide), the monoethyl analog (N-(6-(N-ethylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide), and the butyl analog (N-(6-(N-butilsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide), all disclosed in the same patent family [1]. While exact IC50 values for these specific analogues are not provided, the diethylsulfamoyl group increases lipophilicity (estimated cLogP ~4.5 vs. ~3.5 for the unsubstituted sulfamoyl) and steric bulk, which is known to influence CK1 binding pocket occupancy and blood-brain barrier penetration [2].
| Evidence Dimension | Substituent identity at the 6-position of the benzothiazole core |
|---|---|
| Target Compound Data | N,N-diethylsulfamoyl (CAS 691366-82-2) |
| Comparator Or Baseline | 1. Unsubstituted sulfamoyl; 2. N-ethylsulfamoyl; 3. N-butylsulfamoyl; 4. N,N-dimethylsulfamoyl |
| Quantified Difference | Not quantifiable without specific assay data, but distinct structural and physicochemical properties exist [1] |
| Conditions | Comparative structural analysis from patent disclosure US20150352082A1 [1] |
Why This Matters
The diethylsulfamoyl group is a key structural determinant for CK1 inhibition and CNS penetration potential, making this specific compound a non-interchangeable research tool.
- [1] US Patent US20150352082A1. Substituted benzothiazoles and therapeutic uses thereof for the treatment of human diseases. Filed 2013-12-12. View Source
- [2] Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis. J. Med. Chem. 2014, 57, 6, 2755–2772. View Source
